molecular formula C12H15NO B1353901 5,5-Dimethyl-4-phenylpyrrolidin-2-one CAS No. 20894-20-6

5,5-Dimethyl-4-phenylpyrrolidin-2-one

Cat. No. B1353901
CAS RN: 20894-20-6
M. Wt: 189.25 g/mol
InChI Key: QJIXVNXAUDWTOC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-phenylpyrrolidin-2-one is a chemical compound with the CAS Number: 20894-20-6 . It has a molecular weight of 189.26 and its molecular formula is C12H15NO. It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen and oxygen atoms, and two methyl groups attached to the 5th carbon atom and a phenyl group attached to the 4th carbon atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 189.26 and its molecular formula is C12H15NO.

Scientific Research Applications

Enantiodivergent Synthesis

5,5-Dimethyl-4-phenylpyrrolidin-2-one is utilized in enantiodivergent synthesis. For instance, it aids in the preparation of amino analogs of pantolactone, a key compound in asymmetric synthesis, demonstrating its utility in chirality transfer processes (Camps et al., 2007).

Kinetics and Mechanism of Ring Transformation

This compound plays a crucial role in understanding the kinetics and mechanism of ring transformation in organic chemistry. It has been used to study the transformation reactions of isothiuronium salts into thiazolidinones, revealing insights into general acid-base and hydroxide ion catalyses in these processes (Hanusek et al., 2004).

Dynamic Kinetic Resolution

The compound is significant in the field of dynamic kinetic resolution (DKR), especially in the enzymatic enantioselective amination reactions catalyzed by ω-transaminases. This application is pivotal in the production of enantiomerically enriched derivatives, demonstrating its value in the field of catalysis (Koszelewski et al., 2009).

Antibacterial Agent Synthesis

This compound is also involved in the synthesis of novel heterocycles with antibacterial properties. This application is particularly relevant in medicinal chemistry, where it contributes to developing new antibacterial agents (Reddy et al., 2011).

Molecular Mechanics and Pharmaceutical Applications

It's a metabolite in certain pharmaceutical compounds with analgesic, anti-inflammatory, and antipyretic properties. Studies on its molecular mechanics and potential energy evaluation highlight its significance in the pharmaceutical industry (Otuokere et al., 2015).

Safety and Hazards

The safety information for 5,5-Dimethyl-4-phenylpyrrolidin-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5,5-dimethyl-4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2)10(8-11(14)13-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXVNXAUDWTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502584
Record name 5,5-Dimethyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20894-20-6
Record name 5,5-Dimethyl-4-phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5,5-Dimethyl-4-phenylpyrrolidin-2-one synthesized?

A1: this compound was obtained through the photochemical irradiation of cis-5-t-butyl-2,2-dimethyl-3-phenyl-6-oxa-1-aza-bicyclo[3,1,0]hexane. [] This specific bicyclic oxaziridine rearranges under light exposure, yielding the desired pyrrolidinone derivative along with another product, 2,2-dimethyl-3-phenyl-1-pivaloylazetidine. You can find more details about this reaction in the paper "Nitrones and oxaziridines. X. Photorearrangement of some bicyclic oxaziridines". []

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